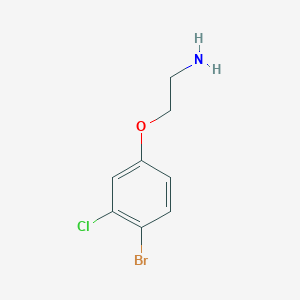

2-(4-Bromo-3-chlorophenoxy)ethan-1-amine

Description

2-(4-Bromo-3-chlorophenoxy)ethan-1-amine is a halogenated phenoxyethylamine derivative with the molecular formula C₈H₈BrClNO and a molecular weight of ~265.5 g/mol. Its structure features a phenoxy ring substituted with bromine (Br) at the para-position (C4) and chlorine (Cl) at the meta-position (C3), linked to an ethylamine chain. This compound is likely synthesized via nucleophilic aromatic substitution, where a halogenated phenol reacts with 1,2-dibromoethane, followed by amination .

Properties

IUPAC Name |

2-(4-bromo-3-chlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJPUUGMMDQAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(4-Bromo-3-chlorophenoxy)ethan-1-amine is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-chlorophenoxy)ethan-1-amine exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Halogen vs. Electron-Withdrawing Groups: The bromo and chloro substituents in the target compound impart moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine . This difference influences reactivity in nucleophilic substitutions and binding interactions.

- Hybrid Structures : Compounds like 1-(3-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-amine combine multiple aromatic systems, enhancing molecular complexity for selective receptor targeting.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- logP Trends : The target compound’s higher logP (estimated) compared to nitro-substituted analogs reflects the hydrophobic nature of halogens, favoring membrane permeability.

- Solubility : Nitro groups enhance aqueous solubility (e.g., 2-(4-nitrophenyl)ethan-1-amine ), whereas halogens reduce it, necessitating organic solvents for handling.

Biological Activity

2-(4-Bromo-3-chlorophenoxy)ethan-1-amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine and a chlorine atom on the aromatic ring, which may influence its reactivity and interaction with biological targets. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. This interaction can modulate signaling pathways, leading to various physiological effects. Preliminary studies suggest that the compound may exhibit:

- Inhibition of Enzyme Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could influence neurotransmitter receptors, potentially affecting neuronal signaling.

In Vitro Studies

Various in vitro assays have been conducted to assess the biological activity of this compound. These include:

- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated using cell lines, revealing an IC50 value indicating effective concentration levels for inducing cellular death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 8.3 |

| A549 | 15.0 |

Mechanistic Insights

The mechanism of cytotoxicity appears to be linked to oxidative stress induction and apoptosis in cancer cells. Flow cytometry analyses demonstrated increased annexin V binding, indicating early apoptotic events following treatment with the compound.

Case Studies

-

Case Study on Antitumor Activity

- A study investigated the antitumor properties of this compound in vivo using xenograft models. Results indicated significant tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent.

-

Neuroprotective Effects

- Another study highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. The results suggested a potential therapeutic role in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.